Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate

Lipophilicity LogP Membrane permeability

Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate (CAS 1353878-14-4) is a fully substituted piperidine building block that combines a benzyl carbamate (Cbz) protecting group, a tertiary hydroxyl at the 4-position, and a 2,4-dichlorophenylaminomethyl side chain. The compound has a molecular formula of C20H22Cl2N2O3 and a formula weight of 409.31 g/mol.

Molecular Formula C20H22Cl2N2O3
Molecular Weight 409.3 g/mol
CAS No. 1353878-14-4
Cat. No. B1525608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate
CAS1353878-14-4
Molecular FormulaC20H22Cl2N2O3
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1(CNC2=C(C=C(C=C2)Cl)Cl)O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H22Cl2N2O3/c21-16-6-7-18(17(22)12-16)23-14-20(26)8-10-24(11-9-20)19(25)27-13-15-4-2-1-3-5-15/h1-7,12,23,26H,8-11,13-14H2
InChIKeyCYTQOAISVQMEMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate (CAS 1353878-14-4): A Cbz-Protected 4-Hydroxypiperidine Scaffold for Medicinal Chemistry and Chemical Biology Procurement


Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate (CAS 1353878-14-4) is a fully substituted piperidine building block that combines a benzyl carbamate (Cbz) protecting group, a tertiary hydroxyl at the 4-position, and a 2,4-dichlorophenylaminomethyl side chain. The compound has a molecular formula of C20H22Cl2N2O3 and a formula weight of 409.31 g/mol . It is supplied as a research-grade solid with a typical purity of ≥95% to 98% , and carries GHS hazard statements for skin/eye irritation and harmful effects via oral, dermal, or inhalation routes . This scaffold serves as a versatile intermediate for constructing more complex pharmacophores where orthogonal nitrogen protection and a metabolically stable diaryl-like motif are required simultaneously.

Why Unprotected or Boc-Protected Analogs Cannot Replace CAS 1353878-14-4 in Synthetic Sequences Requiring Orthogonal Piperidine-Nitrogen Differentiation


In-class compounds such as 4-(((2,4-dichlorophenyl)amino)methyl)piperidin-4-ol (CAS 1353878-04-2) lack the N-benzyl carbamate group and therefore cannot participate in orthogonal protection schemes. The Cbz group of CAS 1353878-14-4 can be removed cleanly by catalytic hydrogenolysis under neutral conditions, whereas the free piperidine nitrogen of the unprotected analog would be protonated or alkylated prematurely in multi-step syntheses [1]. Furthermore, the benzyl carbamate moiety raises the experimental LogP by approximately 1.95 log units relative to the unprotected comparator (3.49 vs. 1.53) , fundamentally altering the compound's solubility, membrane permeability, and chromatographic behavior. The 2,4-dichloro substitution pattern also provides a distinct electronic profile that cannot be replicated by 3,4-dichloro, 4-chloro, or unsubstituted phenyl analogs when engaging biological targets through halogen bonding or hydrophobic contacts. These structural features collectively mean that substituting CAS 1353878-14-4 with a generic analog will lead to divergent reactivity, altered physicochemical properties, and non-comparable biological readouts.

Head-to-Head Physicochemical and Structural Differentiation of Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate Against Its Closest Unprotected Analog


Experimental LogP: +1.95 Log Unit Lipophilicity Gain Over the N-Unprotected Analog

The experimental LogP of CAS 1353878-14-4 is 3.49, compared to 1.53 for the direct N-unprotected analog 4-(((2,4-dichlorophenyl)amino)methyl)piperidin-4-ol (CAS 1353878-04-2) . This represents a 1.95 log unit increase in lipophilicity attributable solely to the benzyl carbamate moiety. In drug discovery, a LogP shift of this magnitude typically corresponds to a >10-fold change in predicted membrane permeability and can substantially alter pharmacokinetic partitioning, off-target promiscuity, and CYP450 inhibition liability [1].

Lipophilicity LogP Membrane permeability ADME Chromatographic retention

Hydrogen Bond Donor Count: One Fewer HBD in the Target Compound Modulates Solubility and Permeability

CAS 1353878-14-4 contains 2 hydrogen bond donor (HBD) groups (the tertiary hydroxyl and the secondary aniline NH), whereas the unprotected comparator CAS 1353878-04-2 contains 3 HBD groups (the additional piperidine NH) . Reducing the HBD count from 3 to 2 while maintaining the same number of hydrogen bond acceptors (3) brings the target compound into better compliance with Lipinski's Rule of Five, which recommends HBD ≤ 5 but rewards lower counts for improved passive membrane permeability [1].

Hydrogen bonding Lipinski Rule of Five Solubility Permeability Drug-likeness

Fraction sp3 (Fsp3): Lower Molecular Complexity Reflects a Flatter, More Aromatic Scaffold Profile

The target compound has an Fsp3 value of 0.35, whereas the comparator CAS 1353878-04-2 has an Fsp3 of 0.50 . Fsp3 quantifies the fraction of sp3-hybridized carbon atoms and serves as a proxy for molecular complexity; higher values generally correlate with increased clinical success rates [1]. The lower Fsp3 of the target reflects the additional planar benzyl carbamate moiety, which contributes aromatic sp2 carbons and reduces the overall three-dimensional character of the molecule.

Fsp3 Molecular complexity Drug-likeness Clinical success probability Flatland index

Predicted Boiling Point Differential: ~138 °C Higher for the Cbz-Protected Derivative Impacts Purification Strategy

The predicted boiling point of CAS 1353878-14-4 is 582.8 ± 50.0 °C, compared to 445.2 ± 35.0 °C for the N-unprotected analog CAS 1353878-04-2 . This ~138 °C elevation is consistent with the increased molecular weight (+134.14 g/mol) and stronger intermolecular interactions conferred by the carbamate carbonyl and additional benzyl ring . For laboratories employing fractional distillation as a purification method, this difference dictates separate equipment setups and temperature programs.

Boiling point Distillation Purification Thermal stability Process chemistry

Orthogonal Cbz Protection Enables Selective Piperidine Nitrogen Deprotection Under Mild Hydrogenolysis Conditions

The benzyl carbamate (Cbz) group of CAS 1353878-14-4 can be removed by catalytic hydrogenolysis (H₂, Pd/C, room temperature, neutral pH) to liberate the free piperidine nitrogen without affecting the 4-hydroxyl group or the 2,4-dichlorophenylamine moiety [1]. In contrast, the N-unprotected analog CAS 1353878-04-2 offers no chemoselective protection, while Boc-protected analogs require acidic conditions (TFA or HCl) that may protonate the tertiary amine, induce elimination of the tertiary alcohol, or cleave acid-sensitive functional groups elsewhere in the molecule [1]. This orthogonal deprotection capability is essential when the piperidine nitrogen must remain masked during reactions at the hydroxyl group (e.g., esterification, sulfonylation, Mitsunobu) or during palladium-catalyzed cross-couplings involving the dichlorophenyl ring .

Protecting group strategy Hydrogenolysis Orthogonal synthesis Cbz deprotection Multi-step synthesis

Optimal Procurement and Application Scenarios for Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Multi-Step Synthesis of Pharmaceutical Candidates Requiring Orthogonal Piperidine Protection and Late-Stage Cbz Removal

When a synthetic route demands functionalization of the 4-hydroxyl group (e.g., esterification, etherification, or oxidation to the ketone) or palladium-catalyzed cross-coupling at the 2,4-dichlorophenyl ring prior to unveiling the piperidine nitrogen, CAS 1353878-14-4 is the preferred intermediate. The Cbz group withstands these transformations and can be removed cleanly by hydrogenolysis at the final step, as supported by protecting group chemoselectivity principles [1]. The 1.95 log unit higher LogP of the Cbz-protected intermediate also facilitates non-aqueous workup and chromatographic purification compared to the more polar unprotected analog.

Structure-Activity Relationship (SAR) Studies of Piperidine-Based NEDD8 Activating Enzyme (NAE) Inhibitors

The 2,4-dichlorophenylamino-methyl motif embedded in CAS 1353878-14-4 is structurally related to the pharmacophore of the known NAE inhibitor NAE-IN-M22 (CAS 864420-54-2; GI₅₀ = 5.5 μM in A549 cells, NAE IC₅₀ = 0.5 μM) [2]. The Cbz-protected scaffold allows systematic SAR exploration where the piperidine nitrogen can be diversified after Cbz removal, while the hydroxyl group serves as a handle for prodrug attachment or metabolic stabilization. The lower HBD count (2 vs. 3 for the unprotected analog) predicts improved cell permeability, a critical parameter for intracellular target engagement assays against the NAE enzyme.

Diversity-Oriented Synthesis of Screening Libraries Incorporating a 2,4-Dichlorophenyl Privileged Fragment

For laboratories generating compound libraries via parallel synthesis, CAS 1353878-14-4 provides a differentiated scaffold where the Cbz group enables solid-phase or solution-phase diversification at the piperidine nitrogen after selective deprotection. The Fsp3 differential (0.35 vs. 0.50 for the unprotected analog) indicates that the Cbz-protected scaffold contributes additional aromatic character, which is advantageous for screening against flat, aromatic-rich binding sites such as kinase ATP pockets or bromodomains. The predicted boiling point gap of ~138 °C further ensures that the protected and deprotected forms are easily distinguishable during HPLC or GC monitoring of reaction progress.

Reference Standard for Analytical Method Development and Impurity Profiling in Cbz-Protected Piperidine Processes

CAS 1353878-14-4, with its well-defined purity specification (≥95% to 98% ) and characterized physicochemical profile (LogP 3.49, HBD 2, Fsp3 0.35), can serve as a reference standard for HPLC method development, mass spectrometry calibration, and impurity tracking in synthetic processes involving Cbz-protected 4-hydroxypiperidine intermediates. Its MDL number (MFCD20444427) and InChI Key (CYTQOAISVQMEMS-UHFFFAOYSA-N) provide unambiguous identity verification for regulatory documentation.

Quote Request

Request a Quote for Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.